Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the esterification of the carboxylate groups under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: Shares the bromine and dimethyl substituents but lacks the complex dihydropyridine structure.
6-Bromo-3,4-dimethoxycinnamic acid: Contains similar bromine and methoxy groups but differs in its overall structure and functional groups.
Uniqueness
3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of functional groups and the dihydropyridine core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H26BrNO7 |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26BrNO7/c1-30-17-8-6-15(7-9-17)12-27-13-18(24(28)33-4)22(19(14-27)25(29)34-5)16-10-20(26)23(32-3)21(11-16)31-2/h6-11,13-14,22H,12H2,1-5H3 |
InChI Key |
RJFOERHPEZEYHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C(=C3)Br)OC)OC)C(=O)OC |
Origin of Product |
United States |
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